

(-)-Vernolic acid occurrence in Stokesia and Crepis species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vernolic acid

Cat. No.: B1234845

[Get Quote](#)

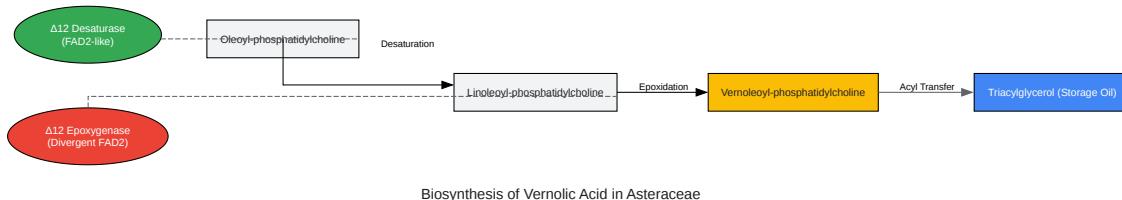
An In-Depth Technical Guide on the Occurrence of **(-)-Vernolic Acid** in Stokesia and Crepis Species

Introduction

(-)-Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is an unusual epoxy fatty acid found in the seed oils of a select number of plant species. Its epoxide ring makes it a valuable renewable resource for various industrial applications, including the manufacturing of polymers, plasticizers, adhesives, paints, and coatings.^{[1][2]} The Asteraceae family, which includes the genera Stokesia and Crepis, is a significant source of this compound. This guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of **(-)-vernolic acid** in these two genera, targeted at researchers and professionals in drug development and plant science.

Data Presentation: Quantitative Occurrence

The seed oils of *Stokesia laevis* (Stokes' aster) and certain *Crepis* species are notably rich in vernolic acid. The concentration of this fatty acid is a key determinant of the oil's industrial viability. The table below summarizes the reported quantitative data for vernolic acid content.


Genus	Species	Vernolic Acid Content (% of Total Fatty Acids)	Reference
Stokesia	Stokesia laevis	79–81%	[1]
Crepis	Crepis biennis	79–81%	[1]
Crepis	Crepis alpina	High Concentration (specific % not stated)	[3]
Crepis	Crepis conyzaeifolia	Not specified, but contains epoxyoctadecadienoic acids	[4]

Biosynthesis of (-)-Vernolic Acid

The biosynthesis of vernolic acid in plants, particularly within the Asteraceae family, has been the subject of significant research. It is not synthesized as a free fatty acid but rather while esterified to a phospholipid carrier, primarily phosphatidylcholine (PC). The pathway involves the modification of a common fatty acid, linoleic acid.

The key enzymatic step is the epoxidation of the $\Delta 12$ double bond of linoleic acid. In Stokesia and Crepis, this reaction is catalyzed by a specialized enzyme known as a $\Delta 12$ -epoxygenase. [\[1\]](#)[\[5\]](#) This enzyme is a variant of the $\Delta 12$ -oleic acid desaturase (FAD2), a common enzyme that typically introduces a double bond to form linoleic acid from oleic acid.[\[6\]](#) The epoxygenase, however, has evolved to catalyze the insertion of an oxygen atom across the double bond, forming the characteristic oxirane ring of vernolic acid.[\[5\]](#)[\[6\]](#)

The precursor, linoleoyl-PC, is synthesized from oleoyl-PC by a conventional FAD2 desaturase. Once vernoleoyl-PC is formed, the vernolic acid moiety is rapidly transferred from the phosphatidylcholine pool to triacylglycerols (TAGs), which are the primary storage form of fats and oils in seeds.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of vernolic acid from oleoyl-phosphatidylcholine.

Experimental Protocols

The accurate quantification of vernolic acid requires careful sample preparation, extraction, and analysis to prevent degradation and ensure precise measurements.

Seed Preparation and Enzyme Inactivation

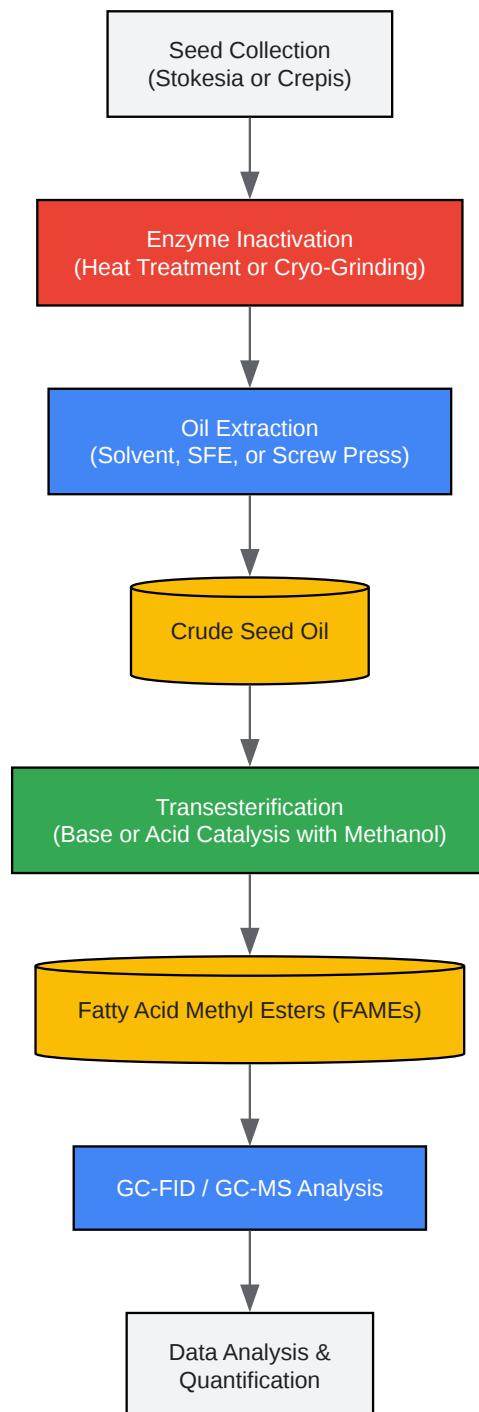
Plant seeds, particularly from species like Vernonia galamensis which is closely related to Stokesia, contain active lipases that can be released upon crushing.^[8] These enzymes can hydrolyze triacylglycerols, leading to an increase in free fatty acids and potential degradation of the epoxy group. To ensure the integrity of the oil, enzyme inactivation is a critical first step.

- Method 1: High-Temperature Conditioning: Heat the intact seeds at temperatures between 82°C and 104°C for approximately 20 minutes. This process denatures the hydrolytic enzymes before extraction.^[2]

- Method 2: Cryogenic Grinding: Grind the seeds in the presence of dry ice (solid CO₂). The low temperature minimizes lipase activity during cell disruption.[8]

Oil Extraction

Once enzymes are inactivated, the oil can be extracted from the prepared seed meal.


- Solvent Extraction (Soxhlet): This is a standard laboratory method. The ground seed material is placed in a thimble and washed continuously with an organic solvent (e.g., hexane or ethanol) in a Soxhlet apparatus. The solvent is later evaporated to yield the crude oil.[9]
- Screw Pressing (Mechanical Expelling): For larger quantities, a screw press can be used. The pre-conditioned seeds are fed into the press, which mechanically squeezes the oil from the meal. This method is often used in industrial settings.[2]
- Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂ as the solvent. SFE is advantageous as it can inhibit lipolysis during extraction and avoids the use of organic solvents. Extraction efficiency and vernolic acid content can be optimized by adjusting pressure and temperature.[8]

Analysis and Quantification

The standard method for analyzing the fatty acid composition of an oil is Gas Chromatography (GC).

- Transesterification to Fatty Acid Methyl Esters (FAMEs): The triacylglycerols in the extracted oil are converted to their corresponding FAMEs. This is typically achieved by heating the oil sample with methanol in the presence of a catalyst (e.g., sodium methoxide or boron trifluoride). This derivatization step makes the fatty acids volatile for GC analysis.
- Gas Chromatography (GC) Analysis: The FAMEs mixture is injected into a GC system equipped with a suitable capillary column (e.g., a polar column like biscyanopropyl polysiloxane). The different FAMEs are separated based on their boiling points and polarity. [10]
- Detection and Quantification: A Flame Ionization Detector (FID) is commonly used for detection. The area under each peak in the chromatogram is proportional to the amount of

that specific fatty acid. By comparing the peak areas to those of known standards, the relative percentage of each fatty acid, including vernolic acid, can be determined.[10] For structural confirmation, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS).

Experimental Workflow for Vernolic Acid Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and quantification of vernolic acid.

Conclusion

Stokesia laevis and certain Crepis species are prominent natural sources of **(-)-vernolic acid**, with concentrations exceeding 70% of the total fatty acids in their seed oils. The biosynthesis proceeds via the epoxidation of linoleoyl-PC, a reaction catalyzed by a unique divergent desaturase enzyme. For researchers and industry professionals, accurate quantification of vernolic acid is paramount and relies on robust protocols that begin with the critical step of enzyme inactivation, followed by efficient extraction and standardized analytical techniques like gas chromatography. The high levels of this functionalized fatty acid in these genera underscore their potential as valuable crops for the chemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. High performance liquid chromatography of the triacylglycerols of Vernonia galamensis and Crepis alpina seed oils [agris.fao.org]
- 4. Ethnobotany, Phytochemistry, Biological, and Nutritional Properties of Genus Crepis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo studies of the biosynthesis of vernolic acid in the seed of Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of oil content and fatty acid composition variability in two economically important Hibiscus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(-)-Vernolic acid occurrence in Stokesia and Crepis species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234845#vernolic-acid-occurrence-in-stokesia-and-crepis-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com